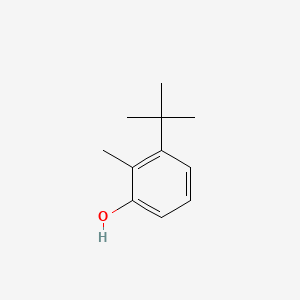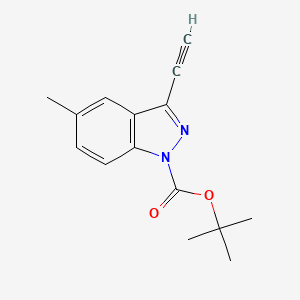
tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an ethynyl group at the 3-position, and a methyl group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction of an appropriate hydrazine derivative with a ketone or aldehyde.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of halogenated or azido derivatives.
科学研究应用
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool to investigate the mechanism of action of indazole-based compounds in biological systems.
作用机制
The mechanism of action of tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions, while the indazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Tert-butyl 3-ethynylindazole-1-carboxylate: Lacks the methyl group at the 5-position.
Tert-butyl 5-methylindazole-1-carboxylate: Lacks the ethynyl group at the 3-position.
Ethyl 3-ethynyl-5-methylindazole-1-carboxylate: Has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate is unique due to the combination of the tert-butyl ester, ethynyl, and methyl groups, which confer specific steric and electronic properties
属性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC 名称 |
tert-butyl 3-ethynyl-5-methylindazole-1-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-6-12-11-9-10(2)7-8-13(11)17(16-12)14(18)19-15(3,4)5/h1,7-9H,2-5H3 |
InChI 键 |
LHWYXAAISUOAAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(N=C2C#C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


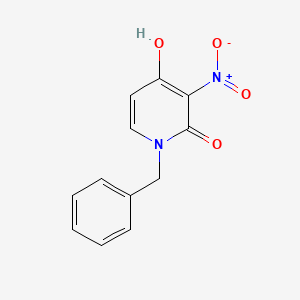
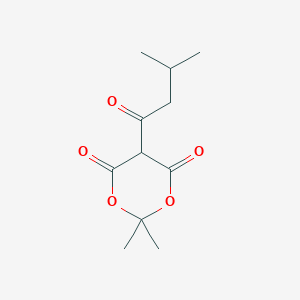
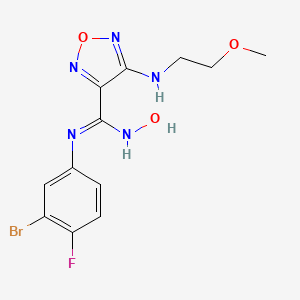
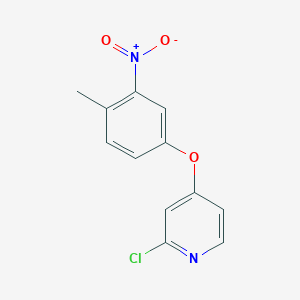
![2-[3-(Oxiran-2-yl)propoxy]oxane](/img/structure/B8618087.png)
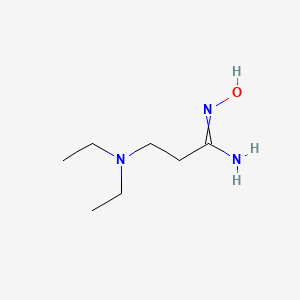
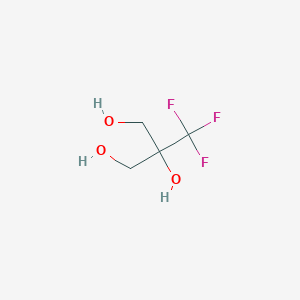
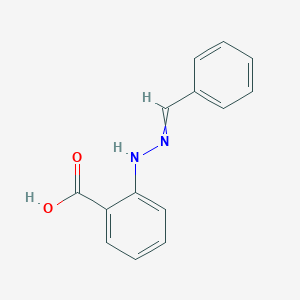
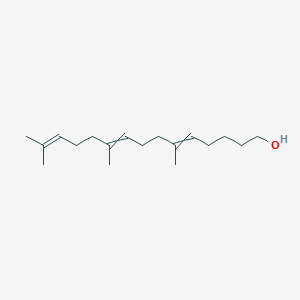

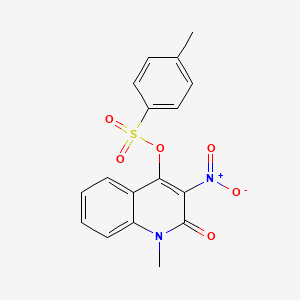
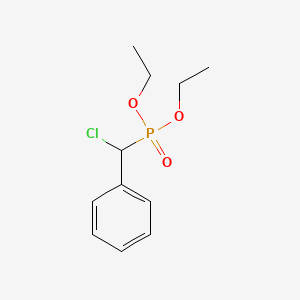
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)
